Ro 31-8220 mesylate is a cell-permeable, ATP-competitive inhibitor primarily known for its potent and reversible inhibition of multiple Protein Kinase C (PKC) isoforms. It belongs to the bisindolylmaleimide class of compounds and is frequently used in cellular and in vivo studies to investigate signaling pathways dependent on PKC. Beyond its well-characterized effects on PKC, it also potently inhibits other key kinases, including Glycogen Synthase Kinase-3β (GSK-3β), MAPKAP-K1b, and MSK1, making it a valuable tool for dissecting complex kinase-mediated cellular events. The mesylate salt form is specifically provided to enhance handling and formulation properties.
Substituting Ro 31-8220 mesylate with other kinase inhibitors, even those within the same bisindolylmaleimide class, can lead to fundamentally different experimental outcomes. For example, the broad-spectrum inhibitor Staurosporine, while also targeting PKC, has a vastly different selectivity profile and can induce cellular differentiation pathways that Ro 31-8220 specifically blocks. Even close structural analogs like Bisindolylmaleimide I (GF 109203X) exhibit a significantly lower potency for key secondary targets like GSK-3β, making Ro 31-8220 the specific choice when dual inhibition is required for the experimental design. Furthermore, opting for the free base form over the mesylate salt can introduce significant variability in stock solution preparation and bioavailability due to differences in aqueous solubility and handling characteristics, compromising experimental reproducibility.
Ro 31-8220 is a substantially more potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) than the commonly used PKC inhibitor Bisindolylmaleimide I (GF 109203X). In assays using GSK-3α immunoprecipitates from rat adipocytes, Ro 31-8220 (Bisindolylmaleimide IX) demonstrated an IC50 of 2.8 nM, while Bisindolylmaleimide I had an IC50 of 170 nM, indicating a ~60-fold higher potency for Ro 31-8220.
| Evidence Dimension | Inhibition of GSK-3α (IC50) |
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | Bisindolylmaleimide I (GF 109203X): 170 nM |
| Quantified Difference | ~60.7x more potent |
| Conditions | In vitro kinase assay using GSK-3α immunoprecipitated from rat epididymal adipocytes. |
For researchers studying pathways where both PKC and GSK-3β are implicated (e.g., insulin signaling, neuroinflammation), this dual-target potency makes Ro 31-8220 a more effective and specific tool than analogs that are weaker on GSK-3β.
The mesylate salt form of Ro 31-8220 provides excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions for in vitro and in vivo experiments. Technical datasheets report a maximum solubility of up to 250 mg/mL (451.55 mM) in DMSO, facilitating the creation of concentrated, stable stocks that can be easily diluted to working concentrations.
| Evidence Dimension | Maximum Solubility in DMSO |
| Target Compound Data | Up to 250 mg/mL (451.55 mM) |
| Comparator Or Baseline | Free bases of similar bisindolylmaleimide structures typically exhibit lower aqueous and organic solvent solubility, complicating formulation. |
| Quantified Difference | High concentration allows for minimal solvent addition to final assays. |
| Conditions | Standard laboratory conditions for dissolving in anhydrous DMSO. |
High solubility simplifies lab workflows, reduces the risk of compound precipitation in assays, and minimizes the final concentration of solvent (e.g., DMSO) in cell culture, which can have off-target effects.
Ro 31-8220 demonstrates clear selectivity for Protein Kinase C (PKC) over other common serine/threonine kinases. In comparative kinase assays, it inhibited PKC with an IC50 of approximately 10 nM, while its inhibitory activity against Protein Kinase A (PKA) and CaM Kinase II was significantly lower, with IC50 values of 900 nM and 17 µM, respectively. This represents a 90-fold selectivity for PKC over PKA and a 1700-fold selectivity over CaM Kinase II.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | PKC: 10 nM |
| Comparator Or Baseline | PKA: 900 nM; CaM Kinase II: 17,000 nM |
| Quantified Difference | 90x more selective for PKC vs. PKA; 1700x more selective for PKC vs. CaM Kinase II |
| Conditions | In vitro kinase assays. |
This selectivity profile is critical for attributing observed cellular effects directly to PKC inhibition, reducing the ambiguity caused by off-target inhibition of the PKA or calcium-signaling pathways that broad-spectrum inhibitors like Staurosporine would confound.
In a direct functional comparison in liver macrophages, Ro 31-8220 demonstrated superior selectivity over the non-selective kinase inhibitor Staurosporine. While both compounds inhibited phorbol ester-induced effects, only Staurosporine suppressed zymosan-induced inositol phosphate formation and phagocytosis, processes not directly mediated by PKC. Ro 31-8220 selectively inhibited only the PKC-mediated component, leaving other pathways intact.
| Evidence Dimension | Inhibition of Cellular Functions |
| Target Compound Data | Selectively inhibits PKC-mediated effects (e.g., on inositol phosphate formation). No effect on phagocytosis. |
| Comparator Or Baseline | Staurosporine: Inhibits both PKC-mediated effects and other pathways, including phagocytosis. |
| Quantified Difference | Qualitative functional selectivity |
| Conditions | Cultured liver macrophages stimulated with zymosan and phorbol esters. |
This evidence confirms that Ro 31-8220 is a more precise tool for dissecting PKC-specific roles in complex cellular systems, avoiding the broad, often confounding, biological effects seen with less selective inhibitors like Staurosporine.
Due to its high, nanomolar potency against both PKC isoforms and GSK-3β, this compound is the right choice for studies on pathways where these kinases intersect, such as in insulin signaling, Wnt pathway regulation, or neuronal development. Its ~60-fold greater potency on GSK-3β compared to Bisindolylmaleimide I allows for more confident dual inhibition.
The mesylate salt's high solubility in DMSO is a key enabling feature for applications requiring concentrated stock solutions, such as automated high-throughput screening or long-term cell culture models where minimizing solvent volume and preventing compound precipitation is critical for data quality and reproducibility.
The defined selectivity of Ro 31-8220 for PKC over kinases like PKA and CaM Kinase II makes it a preferred tool for immunological research. It allows for the specific inhibition of PKC-dependent events in T-cell activation, such as IL-2 production, without the confounding effects of broad-spectrum inhibitors.
When needing to confirm that a cellular phenotype is specifically dependent on PKC activity, Ro 31-8220 provides a more precise tool than Staurosporine. Its ability to inhibit PKC-dependent processes while leaving other pathways (like phagocytosis in macrophages) unaffected provides clearer, more interpretable results.